α3β4 nAChR Antagonist Potency
This compound demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This potency is within the low nanomolar range typically sought for lead optimization in addiction and pain programs [1]. By comparison, related chlorophenoxyalkylamine derivatives with modified amine moieties (e.g., piperidine-based) often exhibit reduced potency at nAChR subtypes, with Ki values in the 100-200 nM range for other targets like the histamine H3 receptor [2], highlighting the unique binding profile of this specific aniline scaffold.
| Evidence Dimension | In vitro antagonist potency at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Chlorophenoxyalkylamine derivatives (e.g., piperidine-containing) evaluated for hH3R binding |
| Quantified Difference | Target compound IC50 is ~70-110-fold lower (more potent) than comparator Ki values for hH3R (128-133 nM) |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux |
Why This Matters
This level of potency (low nanomolar) validates its use as a high-quality pharmacological tool compound for probing α3β4 nAChR function, where weaker analogs would require higher concentrations and risk non-specific effects.
- [1] EcoDrugPlus Database. Bioactivity Data for Compound ID 2126094 (4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine). University of Helsinki. View Source
- [2] Kuder K, Łażewska D, Latacz G, et al. Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents. Bioorg Med Chem. 2016;24(2):53-72. doi:10.1016/j.bmc.2015.11.021 View Source
